Butyl chlorogenate
Overview
Description
Preparation Methods
The synthesis of butyl chlorogenate typically involves the esterification of chlorogenic acid with butyl alcohol. One efficient method involves a non-catalytic and solvent-free reaction, where chlorogenic acid is reacted with butyl alcohol at elevated temperatures . The reaction conditions include:
Reaction temperature: 200°C
Reaction time: 3 hours
Molar ratio of chlorogenic acid to butyl alcohol: 1:20
Stirring rate: 200 rpm
Under these conditions, the conversion rate of chlorogenic acid to this compound can reach up to 93.59% . The crude product is then purified using solvent extraction and column chromatography to achieve high purity .
Chemical Reactions Analysis
Butyl chlorogenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under certain conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are less common for this compound.
Substitution: Esterification is a key reaction, where the hydroxyl group of chlorogenic acid is substituted with a butyl group.
Common reagents and conditions used in these reactions include butyl alcohol for esterification and mild conditions to prevent unwanted side reactions . The major product formed from these reactions is this compound itself .
Scientific Research Applications
Butyl chlorogenate has several scientific research applications:
Mechanism of Action
The mechanism of action of butyl chlorogenate involves its antioxidant properties. It inhibits melanogenesis by reducing the expression of microphtalmia-associated transcription factor, tyrosinase, tyrosine-related protein 1, and tyrosine-related protein 2 in α-MSH-stimulated B16 melanoma cells . This suggests that this compound acts on the molecular targets involved in melanin synthesis, thereby reducing melanin production .
Comparison with Similar Compounds
Butyl chlorogenate can be compared with other ester derivatives of chlorogenic acid, such as:
- Methyl chlorogenate
- Ethyl chlorogenate
- Cryptochlorogenic acid methyl ester
These compounds share similar antioxidant properties but differ in their lipophilicity and specific applications . This compound is unique due to its specific inhibitory effects on melanogenesis and its increased lipophilicity, making it suitable for use in lipid-based formulations .
Properties
IUPAC Name |
butyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-2-3-8-28-19(26)20(27)10-15(23)18(25)16(11-20)29-17(24)7-5-12-4-6-13(21)14(22)9-12/h4-7,9,15-16,18,21-23,25,27H,2-3,8,10-11H2,1H3/b7-5+/t15-,16-,18-,20+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLREARKISTOAD-SNQQTVKYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309462 | |
Record name | Chlorogenic acid butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132741-56-1 | |
Record name | Chlorogenic acid butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132741-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorogenic acid butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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